5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid is a compound notable for its unique molecular structure and potential applications in various fields, particularly in medicinal chemistry. This compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen and one oxygen atom. The trifluoromethoxy group attached to the phenyl ring enhances the compound's reactivity and biological activity, making it a subject of interest in pharmaceutical research.
The compound can be classified as an isoxazole derivative. Isoxazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The trifluoromethoxy substitution is expected to influence the electronic properties and lipophilicity of the molecule, potentially enhancing its pharmacological profile.
The synthesis of 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid typically involves several key steps:
These methods have been optimized for efficiency and yield, often utilizing metal-free conditions to minimize environmental impact .
The molecular formula of 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid is , with a molecular weight of approximately 292.16 g/mol. The compound's structure features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 292.16 g/mol |
IUPAC Name | 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid |
SMILES | OC(=O)c1noc(c1C(F)(F)F)c2ccccc2 |
5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as a building block in organic synthesis .
The mechanism of action for 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid is primarily related to its interactions at the molecular level:
Experimental data suggest that similar isoxazole derivatives exhibit significant biological activities, indicating potential therapeutic applications .
The physical properties of 5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid include:
Chemical properties include:
5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic acid has several potential applications:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1